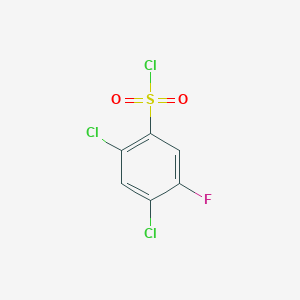

2,4-Dichloro-5-fluorobenzenesulfonyl chloride

描述

属性

IUPAC Name |

2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMMZABUTDMFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378838 | |

| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874773-65-6 | |

| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Reaction and Intermediate Formation

- Starting Material: 2,4-dichlorofluorobenzene

- Reagents: Carbon tetrachloride (CCl4), Lewis acids such as aluminum trichloride (AlCl3) or ferric trichloride (FeCl3)

- Conditions: Temperature range 0-70 °C, preferably 40-70 °C; molar ratio of 2,4-dichlorofluorobenzene to CCl4 is approximately 1:0.95 to 1:1.0

- Outcome: Formation of 2,4-dichloro-5-fluorotrichlorotoluene intermediate and a dimer byproduct

This step is critical for introducing the trichloromethyl group necessary for subsequent transformations. The use of composite zeolite solid super acid catalysts has been reported to improve yield and reduce byproduct formation, making the process more suitable for industrial scale.

Hydrolysis and Oxidation

- Hydrolysis: The trichlorotoluene intermediate is hydrolyzed under catalytic amounts of ferric trichloride and controlled addition of water at 80-120 °C (preferably 90-100 °C) to form sulfonic acid intermediates.

- Oxidation: The sulfonic acid intermediate is oxidized using oxidants such as potassium perchlorate in solvents like dimethylformamide (DMF) at 20-40 °C to yield sulfonyl chloride precursors.

The hydrolysis step requires careful control of water addition and temperature to avoid loss of yield due to evaporation or side reactions. The oxidation step is typically carried out under mild conditions to preserve the integrity of the fluorine and chlorine substituents.

Sulfonyl Chloride Formation

- Chlorinating Agents: Thionyl chloride (SOCl2) or bis(trichloromethyl) carbonate

- Conditions: Reaction temperatures between 50-110 °C, often under reflux or controlled flow reactor conditions

- Process: Conversion of sulfonic acid intermediates to sulfonyl chlorides by chlorination

A green chemistry approach using bis(trichloromethyl) carbonate in toluene at 110 °C has been demonstrated to achieve high yields (up to 99.1%) with efficient solvent and reagent recovery, suitable for industrial production.

| Step | Method A (Patent CN107118096B) | Method B (Patent CN104649890A) | Method C (ChemicalBook Industrial Route) |

|---|---|---|---|

| Starting Material | 2,4-Dichlorofluorobenzene | 2,4-Dichlorofluorobenzene | 2,4-Dichloro-5-fluorobenzoic acid |

| Catalyst | AlCl3 or FeCl3; composite zeolite solid acid catalyst | AlCl3 or AlCl3/mordenite composite catalyst | None (uses bis(trichloromethyl) carbonate) |

| Key Reaction | Friedel-Crafts trichloromethylation + hydrolysis | Friedel-Crafts + hydrolysis + dimer byproduct recycling | Acylation with bis(trichloromethyl) carbonate |

| Hydrolysis Conditions | 80-120 °C, FeCl3 catalyst, controlled water addition | 20-40 °C, direct water addition, FeCl3 catalyst | Not applicable (direct acylation) |

| Chlorination Agent | Thionyl chloride (SOCl2) | Thionyl chloride (SOCl2) | Bis(trichloromethyl) carbonate |

| Yield | ~90-95% | ~86-90% | 99.1% |

| Industrial Suitability | Moderate, multi-step, requires careful control | Improved, avoids strong acids, simplified path | High, green chemistry, continuous flow reactor possible |

- The Friedel-Crafts reaction using carbon tetrachloride and Lewis acid catalysts is a well-established route but can generate dimeric byproducts that complicate purification. Recent advances use composite zeolite solid acid catalysts to improve selectivity and yield.

- Hydrolysis steps are optimized by controlling temperature and water addition rate to maximize conversion to sulfonic acid intermediates without decomposition or loss.

- Oxidation with potassium perchlorate in DMF is effective for converting sulfonic acids to sulfonyl chlorides under mild conditions, preserving halogen substituents.

- The use of bis(trichloromethyl) carbonate as a chlorinating agent in a toluene solvent system offers a greener, high-yield alternative to thionyl chloride, with easier solvent and reagent recovery, making it industrially attractive.

- Avoidance of strong acids like sulfuric or nitric acid in newer methods reduces environmental and safety hazards, improving industrial feasibility.

The preparation of 2,4-dichloro-5-fluorobenzenesulfonyl chloride involves complex multi-step synthesis starting from 2,4-dichlorofluorobenzene or related precursors. The most effective methods combine Friedel-Crafts trichloromethylation, controlled hydrolysis, oxidation, and chlorination steps. Recent advances focus on catalyst optimization, green chemistry approaches, and process simplification to enhance yield, purity, and industrial scalability. The use of composite zeolite catalysts and bis(trichloromethyl) carbonate chlorinating agents represent significant improvements in this field.

化学反应分析

2,4-Dichloro-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. Common reagents include primary or secondary amines, alcohols, and thiols under basic conditions.

Reduction: It can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under strong oxidative conditions.

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfonic acids .

科学研究应用

Medicinal Chemistry

One of the primary applications of 2,4-dichloro-5-fluorobenzenesulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as an intermediate for developing drugs targeting inflammatory diseases. For instance, compounds derived from this sulfonyl chloride have shown potential as CRTH2 antagonists, which are relevant in treating allergic conditions such as asthma and atopic dermatitis .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for:

- Protecting Groups : It can protect primary amines during multi-step syntheses.

- Functionalization : It aids in introducing sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity.

Case Study 1: Pharmaceutical Development

A notable case study involved the use of this compound in synthesizing a novel class of anti-inflammatory drugs. Researchers demonstrated that by modifying this compound's structure through substitution reactions, they could improve the efficacy and selectivity of the resulting drug candidates against specific inflammatory pathways.

Case Study 2: Agrochemical Synthesis

Another application was documented in agrochemical research where this sulfonyl chloride was used to synthesize herbicides. The compound's ability to form stable bonds with various active ingredients made it an essential component in developing effective agricultural chemicals that target specific weed species without harming crops.

作用机制

The mechanism of action of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

相似化合物的比较

Comparison with Structurally Similar Benzenesulfonyl Chlorides

Structural and Reactivity Comparisons

The reactivity and applications of benzenesulfonyl chlorides are influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogues

Key Findings :

Electrophilicity :

- The target compound’s dual chlorine and fluorine substituents create strong electron-withdrawing effects, surpassing analogues like 4-fluorobenzenesulfonyl chloride (single F) .

- The pentafluorosulfur group in 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride induces even higher reactivity, though synthetic complexity limits its use .

Synthetic Utility :

- Formyl-containing derivatives (e.g., 2-Chloro-5-formylbenzenesulfonyl chloride) enable further functionalization via aldehyde chemistry, unlike halogen-only analogues .

- The target compound’s balance of reactivity and stability makes it preferable for scalable pharmaceutical synthesis compared to niche derivatives like SF₅-substituted variants .

Thermal Stability :

Industrial and Environmental Considerations

- Synthesis Efficiency : The target compound is synthesized via Friedel-Crafts sulfonation, achieving >99% yield with acidic zeolite catalysts, minimizing waste . In contrast, SF₅-substituted analogues require hazardous fluorinating agents, increasing production costs and environmental risks .

- Regulatory Status : The target compound’s GHS classification includes skin corrosion (Category 1B) and acute toxicity (Category 4), similar to most benzenesulfonyl chlorides .

生物活性

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique chemical structure provides a basis for diverse biological activities, making it a subject of interest for researchers aiming to develop new therapeutic agents.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CClFOS |

| Melting Point | 36-37 °C |

| Boiling Point | 253 °C (estimated) |

| Density | 1.608 g/cm³ |

| Solubility | Soluble in chloroform and DMSO |

| Appearance | Off-white to pale beige solid |

This compound acts primarily as an electrophilic reagent that can modify biological macromolecules such as proteins and nucleic acids. Its sulfonyl chloride group is reactive towards nucleophiles, facilitating the formation of covalent bonds with amino acids in proteins, particularly targeting side chains of tyrosine, lysine, and histidine .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamide derivatives synthesized from sulfonyl chlorides exhibit significant antibacterial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Studies have demonstrated that compounds derived from this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines exposed to lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on various cancer cell lines. Compounds related to this compound demonstrated selective cytotoxic effects, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl group can enhance or reduce cytotoxicity .

Case Studies

- Synthesis of Antibacterial Agents : A study synthesized several benzoxazole benzenesulfonamide analogs utilizing this compound as a key intermediate. These analogs were screened for antibacterial activity and demonstrated effectiveness against resistant bacterial strains .

- Anti-inflammatory Activity : In a recent study, derivatives were evaluated for their ability to inhibit IL-6 production in LPS-stimulated macrophages. The results indicated that certain modifications to the sulfonyl group significantly enhanced anti-inflammatory properties .

- Cytotoxicity in Cancer Cells : A series of experiments assessed the cytotoxic effects of various derivatives on HepG2 liver cancer cells. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential for further development as anticancer drugs .

常见问题

Q. What are the standard synthetic routes for 2,4-dichloro-5-fluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of 2,4-dichloro-5-fluorobenzoic acid derivatives. Key methods include:

- Thionyl chloride route : Refluxing 2-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride and benzene for 4 hours in the presence of dimethylformamide (DMF) as a catalyst. Excess thionyl chloride improves conversion but requires careful distillation to isolate the product .

- Oxalyl chloride route : Using oxalyl chloride in 1,2-dichloroethane with DMF as a catalyst under reflux for 3 hours. This method avoids prolonged heating, reducing decomposition risks .

Critical parameters : Reaction time, temperature (reflux conditions), and catalyst concentration directly affect yield and purity. Post-synthesis purification (e.g., vacuum distillation) is essential to remove residual solvents.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors .

- Emergency protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizing agents and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to minimize by-products during synthesis?

- Catalyst selection : Aluminum chloride (AlCl₃) enhances electrophilic substitution in aromatic chlorination but may lead to over-chlorination. Controlled addition of AlCl₃ (e.g., 0.5–1.0 equivalents) reduces di- or tri-chlorinated by-products .

- Solvent effects : Polar aprotic solvents like 1,2-dichloroethane improve reagent solubility and reaction homogeneity, whereas benzene (non-polar) may slow kinetics .

- Temperature modulation : Lower temperatures (e.g., 50–60°C) favor selectivity for mono-chlorination, while higher temperatures (>80°C) accelerate side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Q. How do solvent choices and catalysts affect the kinetics of sulfonation reactions involving this compound?

- Solvent polarity : Polar solvents (e.g., DMF) stabilize charged intermediates, accelerating sulfonation. Non-polar solvents (e.g., benzene) slow reaction rates but improve selectivity .

- Catalytic additives : DMF acts as a Lewis acid catalyst in chlorination steps, lowering activation energy. However, excess DMF can hydrolyze the sulfonyl chloride group, requiring strict stoichiometric control .

- Reaction monitoring : Use thin-layer chromatography (TLC) or in situ IR to track intermediate formation and adjust conditions dynamically .

Methodological Considerations

- Data contradiction analysis : Conflicting spectral or synthetic results should be resolved by repeating reactions under inert atmospheres (e.g., argon) to exclude moisture or oxygen interference .

- Scale-up challenges : Pilot-scale synthesis may require transitioning from batch reactors to continuous flow systems to maintain temperature control and minimize exothermic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。